The synthesis of tetracenomycin M involves advanced genetic engineering techniques aimed at optimizing the biosynthetic pathway. Key methods include:
Technical details regarding the fermentation conditions and substrate precursor engineering are crucial for optimizing yield, with reported yields reaching 400 mg/L in laboratory settings .
The molecular structure of tetracenomycin M can be characterized by its tetracyclic framework, which is typical for members of the tetracenomycin family. The compound's structure includes multiple hydroxyl groups and methylation sites that contribute to its biological activity.
Tetracenomycin M undergoes several chemical reactions during its biosynthesis:
The mechanism of action for tetracenomycin M primarily involves its interaction with cellular components that disrupt normal cellular functions, particularly in cancer cells:
Tetracenomycin M possesses distinct physical and chemical properties that influence its behavior in biological systems:
Tetracenomycin M has several scientific applications, particularly in medicinal chemistry:
Tetracenomycins (Tcms) are a class of aromatic polyketides first identified in terrestrial Streptomyces species during the late 20th century. Tetracenomycin M (Tcm M), initially designated Mersaquinone, was isolated more recently from the marine actinomycete Streptomyces sp. EG1 found in sediment samples near Mersa Matruh, Egypt (Mediterranean Sea coast) [2]. This strain was cultured on Waksman medium at 28°C for seven days, followed by organic extraction and chromatographic purification, yielding Tcm M alongside known compounds Tetracenomycin D, Resistoflavin, and Resistomycin [2]. The discovery (published in 2020) addressed the urgent need for antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), with Tcm M showing potent activity (MIC 3.36 µg/mL) [2]. The taxonomic assignment was confirmed via 16S rRNA gene sequencing (GenBank MT186138), revealing 99.85% identity to Streptomyces griseorubens [2].
Table 1: Discovery Timeline of Key Tetracenomycins
Compound | Year | Producer Strain | Source |
---|---|---|---|
Tetracenomycin C | 1992 | S. glaucescens Tü49 | Terrestrial soil |
Tetracenomycin X | ~2019 | Engineered Amycolatopsis | Heterologous expression |
Tetracenomycin M | 2020 | Streptomyces sp. EG1 | Mediterranean sediments |
Tetracenomycin M belongs to the tetracene quinone subgroup of aromatic polyketides, characterized by a linear tetracyclic framework fused to quinone moieties. It is biosynthesized by type II polyketide synthases (PKSs), enzymatic complexes that iteratively condense malonyl-CoA extender units onto starter units to form poly-β-ketone chains [6] [9]. Like other tetracenomycins, Tcm M derives from a decaketide backbone (19 carbons), cyclized and oxidized to yield its signature tetracyclic scaffold [6]. Key catalytic steps include:
This pathway places Tcm M within the bacterial aromatic polyketides known for bioactivity against Gram-positive pathogens and cytotoxic properties [9].
Structurally, Tetracenomycin M (C₁₉H₁₆O₇) exhibits distinct features that differentiate it from well-studied congeners like Tetracenomycin C (Tcm C, C₂₃H₂₀O₁₁) and Tetracenomycin X (Tcm X, C₂₄H₂₂O₁₁) [1] [2] [8]. Key differentiators include:
Table 2: Structural Comparison of Tetracenomycin Variants
Feature | Tetracenomycin M | Tetracenomycin C | Tetracenomycin X |
---|---|---|---|
Molecular Formula | C₁₉H₁₆O₇ | C₂₃H₂₀O₁₁ | C₂₄H₂₂O₁₁ |
Glycosylation | Absent | L-Rhamnose at C-4 | Absent |
Methoxy Groups | None | C-8, C-12 | C-8, C-12 |
Hydroxyl Groups | 5 (C-3,8,10,11) | 3 (C-10,11,12a) | 2 (C-10,11) |
Key Bioactivity | Anti-MRSA | Anticancer | Ribosomal inhibition |
Figure 1: Core Structural Differences
Tetracenomycin M: - Tetracyclic core with OH at C-3,8,10,11 and CH₃ at C-1 Tetracenomycin C: - Core + OCH₃ at C-8/C-12 + Rhamnose-O at C-4 Tetracenomycin X: - Core + OCH₃ at C-8/C-12
These structural distinctions arise from divergent post-PKS tailoring: Tcm M’s biosynthesis omits glycosyltransferases (e.g., elmGT in Tcm C) and methyltransferases (e.g., tcmO at C-8 or tcmD at C-12 in Tcm X) [3] [4]. Consequently, Tcm M represents a minimally decorated, hydroxyl-rich variant within the tetracenomycin family.
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8